molecular formula C12H17NO B1679366 N,N-Diethyl-p-toluamide CAS No. 2728-05-4

N,N-Diethyl-p-toluamide

Cat. No.: B1679366
CAS No.: 2728-05-4
M. Wt: 191.27 g/mol
InChI Key: PUZORFQMRDHKBT-UHFFFAOYSA-N
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Description

N,N-Diethyl-p-toluamide, commonly known as DEET, is a nearly colorless liquid with a faint characteristic odor . It is the active ingredient in some common repellents widely used to repel biting pests such as mosquitos and ticks . A significant benefit of DEET is protection against mosquito or tick-borne illnesses .


Synthesis Analysis

DEET was first reported to be synthesized in 1929 by N. N. Maxim in a Romanian journal . The principal method used for the detection of DEET and/or its metabolites in biological samples is high performance liquid chromatography (HPLC) and GC coupled with MS . Sample preparation is typically performed using solid-phase extraction (SPE) and/or LLE with organic solvents such as methanol, methylene chloride, and acetonitrile .


Molecular Structure Analysis

The molecular formula of DEET is C12H17NO . Its molecular weight is 191.27 g/mol . The InChI of DEET is InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 .


Chemical Reactions Analysis

DEET is absorbed and most is metabolized before excretion . The main human urinary metabolites of DEET are DCBA and EACB . Additional metabolites may include ET, DHMB, m-toluic acid, and ACB .


Physical and Chemical Properties Analysis

DEET is a nearly colorless liquid with a faint characteristic odor . Its molecular weight is 191.27 g/mol . The XLogP3 of DEET is 1.6 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count of DEET is 3 .

Scientific Research Applications

Schistosomiasis Prophylaxis

N,N-Diethyl-m-toluamide (DEET) has been studied for its potential as a schistosomiasis prophylactic. A study involved subjects applying 50% DEET topically after exposure to lake water, and it was observed that none developed new infections of schistosomiasis at a 3-month follow-up, indicating its effectiveness as a preventive measure (Jackson, Doherty, & Behrens, 2003).

Environmental Fate and Degradation

DEET, detected in waste and surface waters, undergoes radical-induced oxidative and reductive degradation. Studies have explored the reaction rate constants of DEET with hydroxyl radicals and hydrated electrons. This research is significant for evaluating advanced oxidation processes for DEET control and understanding its fate in surface water (Song et al., 2009).

Dyeing Properties of Textiles

Research has explored the use of DEET as a dye carrier for aramid dyeing with disperse dye. The impact of DEET on dyeing properties of aramid fiber was examined, revealing that DEET can reduce the glass transition temperature and degree of orientation of aramid fiber, improving the solubility of disperse dye and enhancing the dye uptake on aramid fiber. This study highlights DEET's role in textile finishing (Leyan et al., 2014).

Emerging Contaminant Removal

DEET, increasingly detected in reclaimed and drinking water sources, is resistant to conventional biological treatment. Novel methods like ozone/graphene oxide catalytic oxidation have been investigated for their effectiveness in DEET removal, providing valuable insights for the removal of emerging organic contaminants and contributing to water safety and sustainable management (Liu et al., 2016).

Reactive Dyes with Anti-Bacterial and Insect-Repellent Properties

Innovative research combined the insect-repellent properties of DEET with the anti-bacterial activities of sulfonamides to synthesize azo reactive dyes. These dyes demonstrated both anti-bacterial and insect-repellent activity, showcasing DEET's versatility in textile applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Pregnancy Safety

A study assessing the safety of DEET during pregnancy found no adverse effects from its daily application in the second and third trimesters. This research provides crucial information on the safety and risk assessment of DEET use during pregnancy (McGready et al., 2001).

Mechanism of Action

Target of Action

N,N-Diethyl-p-toluamide, also known as DEET, is a common active ingredient in many insect repellent products . It is widely used to repel biting pests such as mosquitoes and ticks .

Mode of Action

Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. The most longstanding mechanism proposes that the deet chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath . Recent studies suggest that DEET is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity .

Biochemical Pathways

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . Although several P450 isoenzymes have elicited activity in DEET metabolism, it appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism .

Result of Action

The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . Symptoms resulting from exposure to this compound include disorientation, staggering gait, slurred speech, crying out, episodes consisting of stiffening into a sitting position, extending of extremities, flexing of the fingers and dorsiflexing the toes . It may also cause jaundice, aplastic anemia, bleeding, convulsive seizure or death .

Action Environment

DEET enters the environment through several pathways: directly into air during spray application; to surface water from overspray and indirectly via wastewater treatment plant (WTTP) discharges (as a result of washing of skin and laundering of clothing); or to soil via overspray and application of treated sewage as an amendment . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of DEET .

Future Directions

To protect humans from malaria, yellow fever, dengue fever, zika, and filariasis, as well as to reduce economic losses associated with crop damage, considerably more efforts are needed to characterize the interactions between insects and insect repellents/pesticides to develop more potent pest control agents .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-p-toluamide interacts with various enzymes and proteins. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide .

Cellular Effects

This compound has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations . This suggests that the compound has a significant effect on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to inhibit cholinesterase activity, which suggests that it may interact with this enzyme at the molecular level . It may also exert its effects through binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide . This suggests that the compound interacts with these enzymes and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and distribute within various tissues .

Subcellular Localization

Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and localize within various subcellular compartments .

Properties

IUPAC Name

N,N-diethyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZORFQMRDHKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876903
Record name BENZAMIDE, N,N-DIETHYL-4-METHYL-
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2728-05-4
Record name N,N-Diethyl-4-methylbenzamide
Source CAS Common Chemistry
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Record name N,N-Diethyl-p-toluamide
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Record name N,N-Diethyl-p-toluamide
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Record name BENZAMIDE, N,N-DIETHYL-4-METHYL-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYL-P-TOLUAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U
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Synthesis routes and methods

Procedure details

Dimethyl amine (13.00 g, 177.87 mmol, 18.40 mL) and pyridine (38.37 g, 485.10 mmol, 39.23 mL) were dissolved in 500 mL of anhydrous DCM under argon and cooled to 0° C. p-Tolyl chloride (25.00 g, 161.70 mmol), dissolved in 75 mL of anhydrous DCM, was added to the solution slowly. On completion of addition the solution was slowly warmed to room temp and stirred for 12 h. The reaction mixture was poured into 1N HCl and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (4:1 hexane/ethyl acetate) Yield 25.36 g.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
39.23 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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